molecular formula C17H18N2O2 B2467097 6-{[(2-Methoxyphenyl)methyl]amino}-1,2,3,4-tetrahydroquinolin-2-one CAS No. 1157283-37-8

6-{[(2-Methoxyphenyl)methyl]amino}-1,2,3,4-tetrahydroquinolin-2-one

Cat. No.: B2467097
CAS No.: 1157283-37-8
M. Wt: 282.343
InChI Key: LCGXLWRVJHTCCP-UHFFFAOYSA-N
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Description

6-{[(2-Methoxyphenyl)methyl]amino}-1,2,3,4-tetrahydroquinolin-2-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a tetrahydroquinoline core, which is a common structural motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[(2-Methoxyphenyl)methyl]amino}-1,2,3,4-tetrahydroquinolin-2-one typically involves multi-step organic reactions. One common method starts with the preparation of the tetrahydroquinoline core, which can be achieved through the Pictet-Spengler reaction. This involves the condensation of an aromatic aldehyde with an amine, followed by cyclization.

  • Pictet-Spengler Reaction

      Reactants: 2-Methoxybenzaldehyde and an appropriate amine.

      Conditions: Acidic medium, typically using hydrochloric acid or sulfuric acid.

      Product: Tetrahydroquinoline intermediate.

  • Amination

      Reactants: Tetrahydroquinoline intermediate and 2-methoxybenzylamine.

      Conditions: Catalytic hydrogenation or reductive amination conditions.

      Product: this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Common oxidizing agents like potassium permanganate or chromium trioxide.

      Conditions: Typically carried out in an acidic or basic medium.

      Products: Oxidized derivatives of the tetrahydroquinoline core.

  • Reduction

      Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride.

      Conditions: Usually performed in an inert atmosphere to prevent oxidation.

      Products: Reduced forms of the compound, potentially altering the functional groups attached to the core.

  • Substitution

      Reagents: Halogenating agents or nucleophiles.

      Conditions: Varies depending on the desired substitution; can be acidic, basic, or neutral.

      Products: Substituted derivatives, where specific functional groups are replaced by others.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon for hydrogenation reactions.

    Solvents: Common solvents include ethanol, methanol, dichloromethane, and acetonitrile.

Scientific Research Applications

Chemistry

In organic synthesis, 6-{[(2-Methoxyphenyl)methyl]amino}-1,2,3,4-tetrahydroquinolin-2-one can serve as a building block for more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.

Biology

This compound may exhibit biological activity, making it a candidate for drug discovery and development. Its structure suggests potential interactions with biological targets such as enzymes or receptors, which could lead to the development of new therapeutic agents.

Medicine

In medicinal chemistry, derivatives of this compound could be explored for their pharmacological properties

Industry

In the materials science industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its ability to undergo various chemical reactions makes it a valuable component in the design of functional materials.

Mechanism of Action

The mechanism by which 6-{[(2-Methoxyphenyl)methyl]amino}-1,2,3,4-tetrahydroquinolin-2-one exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies, including binding assays and molecular modeling.

Comparison with Similar Compounds

Similar Compounds

  • 6-{[(4-Methoxyphenyl)methyl]amino}-1,2,3,4-tetrahydroquinolin-2-one
  • 6-{[(2-Ethoxyphenyl)methyl]amino}-1,2,3,4-tetrahydroquinolin-2-one
  • 6-{[(2-Methoxyphenyl)ethyl]amino}-1,2,3,4-tetrahydroquinolin-2-one

Uniqueness

Compared to similar compounds, 6-{[(2-Methoxyphenyl)methyl]amino}-1,2,3,4-tetrahydroquinolin-2-one may offer unique properties due to the presence of the 2-methoxyphenyl group. This functional group can influence the compound’s reactivity, solubility, and biological activity, making it distinct from its analogs.

Conclusion

This compound is a versatile compound with potential applications across various scientific fields. Its unique structure allows for diverse chemical reactions and functionalizations, making it a valuable intermediate in organic synthesis, medicinal chemistry, and materials science. Further research into its properties and applications could unlock new opportunities for innovation and development.

Properties

IUPAC Name

6-[(2-methoxyphenyl)methylamino]-3,4-dihydro-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2/c1-21-16-5-3-2-4-13(16)11-18-14-7-8-15-12(10-14)6-9-17(20)19-15/h2-5,7-8,10,18H,6,9,11H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCGXLWRVJHTCCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC2=CC3=C(C=C2)NC(=O)CC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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